molecular formula C23H17ClN4O4S B2690191 N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide CAS No. 1251634-01-1

N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B2690191
CAS No.: 1251634-01-1
M. Wt: 480.92
InChI Key: MEJYWTCIAWAFGV-UHFFFAOYSA-N
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Description

N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C23H17ClN4O4S and its molecular weight is 480.92. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

  • N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide derivatives have shown significant antitumor activity. Studies indicate that these compounds, through their metabolism, could play a central role in antitumor mechanisms against various cell lines, including breast, ovarian, and renal cancers. Their efficacy is linked to the process of N-acetylation and oxidation, with specific derivatives retaining selective antitumor activity after acetylation (Chua et al., 1999).

Antimicrobial Applications

  • Compounds related to this compound have been evaluated for their antimicrobial properties. A series of derivatives have been synthesized and tested against various bacterial and fungal strains. Some synthesized molecules demonstrated more potent antimicrobial activities compared to reference drugs, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).

Synthetic Applications

  • Research into the synthetic applications of benzothiazole derivatives, including those related to this compound, has led to the development of novel synthetic routes. These studies focus on the efficient synthesis of benzothiazole compounds and their functionalized derivatives, offering insights into green chemistry approaches and the potential for creating new molecules with significant biological activities (Gao et al., 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide involves the condensation of 3-methylbenzoyl chloride with 2-aminobenzothiazole, followed by the reaction of the resulting intermediate with 3-methylbenzenamine and benzoyl chloride.", "Starting Materials": [ "3-methylbenzoyl chloride", "2-aminobenzothiazole", "3-methylbenzenamine", "benzoyl chloride" ], "Reaction": [ "Step 1: Condensation of 3-methylbenzoyl chloride with 2-aminobenzothiazole in the presence of a base such as triethylamine to form N-(3-methylbenzoyl)-2-aminobenzothiazole intermediate.", "Step 2: Reaction of N-(3-methylbenzoyl)-2-aminobenzothiazole intermediate with 3-methylbenzenamine in the presence of a base such as potassium carbonate to form N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide intermediate.", "Step 3: Reaction of N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the final product N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide." ] }

CAS No.

1251634-01-1

Molecular Formula

C23H17ClN4O4S

Molecular Weight

480.92

IUPAC Name

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H17ClN4O4S/c1-2-31-15-9-7-14(8-10-15)28-22(29)20-18(11-12-33-20)27(23(28)30)13-19-25-21(26-32-19)16-5-3-4-6-17(16)24/h3-12H,2,13H2,1H3

InChI Key

MEJYWTCIAWAFGV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl

solubility

not available

Origin of Product

United States

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